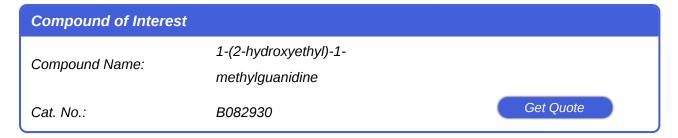


The Physicochemical Properties of 1-(2-hydroxyethyl)-1-methylguanidine: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-hydroxyethyl)-1-methylguanidine is a substituted guanidine derivative of interest in pharmaceutical and chemical research. A thorough understanding of its physicochemical properties, particularly its solubility and pKa, is fundamental for its application in drug design, formulation, and biological studies. This document provides a comprehensive guide to the available data on the solubility and pKa of **1-(2-hydroxyethyl)-1-methylguanidine**, details established experimental protocols for their determination, and presents logical workflows for these characterizations. Due to a lack of direct experimental data for this specific compound, this guide leverages data from structurally similar compounds and established methodologies for guanidine derivatives to provide a robust predictive and procedural framework.

Introduction to Guanidine Derivatives

Guanidine and its derivatives are characterized by a central carbon atom bonded to three nitrogen atoms. This functional group imparts a high degree of basicity, with the protonated form, the guanidinium ion, being stabilized by resonance.[1] This inherent basicity and the ability to form multiple hydrogen bonds significantly influence the solubility and pKa of these compounds. Guanidines are known to be highly soluble in polar solvents.[2] The specific nature



of substituents on the guanidine core, such as the 2-hydroxyethyl and methyl groups in the title compound, further modulates these properties.

Solubility Profile of 1-(2-hydroxyethyl)-1-methylguanidine

Direct experimental solubility data for **1-(2-hydroxyethyl)-1-methylguanidine** in various solvents is not readily available in the public domain. However, based on the general properties of quanidine and its derivatives, a qualitative solubility profile can be inferred.

General Solubility Characteristics of Guanidines:

- Polar Solvents: Guanidine and its salts are typically highly soluble in water and other polar
 protic solvents due to their ability to form strong hydrogen bonds.[2] The presence of the
 hydroxyl group in 1-(2-hydroxyethyl)-1-methylguanidine is expected to further enhance its
 aqueous solubility.
- Aprotic Polar Solvents: Compounds like guanidinium 5,5'-azotetrazolate have shown high solubility in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[3] Similarly, guanidine hydrochloride exhibits good solubility in DMF and N-methyl pyrrolidone (NMP).[4] It is therefore anticipated that 1-(2-hydroxyethyl)-1-methylguanidine would also be soluble in these solvents.
- Non-Polar Solvents: The solubility of guanidines in non-polar organic solvents is generally limited.[2]

Predicted Solubility:

Based on its structure, **1-(2-hydroxyethyl)-1-methylguanidine** is predicted to be highly soluble in water, methanol, and ethanol, and moderately soluble in solvents like DMSO and DMF. Its solubility in non-polar solvents such as hexane and toluene is expected to be low.

Quantitative Solubility Data

While specific data for **1-(2-hydroxyethyl)-1-methylguanidine** is unavailable, the following table presents solubility data for a related compound, guanidine hydrochloride, to provide a comparative reference.[4]



Solvent	Mole Fraction Solubility (at 298.15 K)
N,N-dimethylformamide (DMF)	0.4017
N,N-dimethylacetamide (DMAC)	0.3400
2-methoxyethanol	0.3330
Methanol	0.2017
Ethanol	0.1174
Isopropanol	0.08857

pKa of 1-(2-hydroxyethyl)-1-methylguanidine

The pKa of a compound is a critical parameter that influences its ionization state at a given pH, which in turn affects its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. Guanidines are strong organic bases, with the pKa of guanidine itself being 13.6.[1]

Predicted pKa Values

Direct experimental determination of the pKa for **1-(2-hydroxyethyl)-1-methylguanidine** is not reported in the reviewed literature. However, computational predictions for related structures are available:

- 1-(2-Hydroxyethyl)guanidine: A predicted pKa of 15.21 has been reported.[5]
- 1-(2-Hydroxyethyl)-1-methylguanidine dihydrogen phosphate: A predicted pKa of 1.84 is listed for this salt, which likely corresponds to the first dissociation of the phosphate group and not the guanidinium ion.[6]

The high predicted pKa for the structurally similar 1-(2-hydroxyethyl)guanidine aligns with the known strong basicity of the guanidine functional group. It is therefore highly probable that the pKa of 1-(2-hydroxyethyl)-1-methylguanidine is also in the range of 13-14.

Experimental Protocols

For researchers seeking to definitively determine the solubility and pKa of **1-(2-hydroxyethyl)-1-methylguanidine**, the following established experimental methodologies are



recommended.

Solubility Determination

A common and reliable method for determining the solubility of a compound in various solvents is the isothermal equilibrium method.

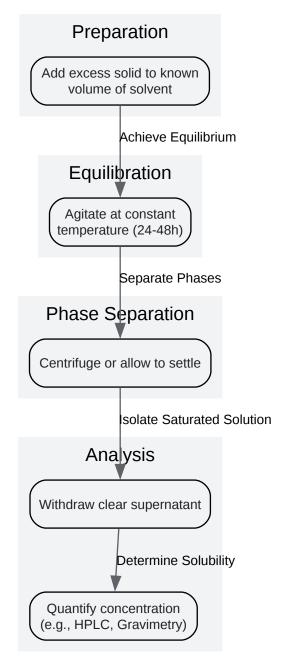
Protocol:

- Sample Preparation: An excess amount of solid 1-(2-hydroxyethyl)-1-methylguanidine is added to a known volume of the selected solvent in a sealed vial.
- Equilibration: The vials are agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the solid phase from the saturated solution.
- Quantification: An aliquot of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique such as:
 - High-Performance Liquid Chromatography (HPLC): A validated HPLC method with a suitable detector (e.g., UV-Vis or mass spectrometry) is used to quantify the dissolved compound.
 - Gravimetric Analysis: The solvent from a known volume of the saturated solution is evaporated, and the mass of the remaining solid is determined.
 - Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength. A colorimetric method involving sodium nitroprusside has been described for guanidine derivatives.[7]
- Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or as a mole fraction at the specified temperature.

The following diagram illustrates the experimental workflow for solubility determination.



Experimental Workflow for Solubility Determination



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Caption: Workflow for determining compound solubility.

pKa Determination

The pKa of a basic compound like **1-(2-hydroxyethyl)-1-methylguanidine** can be accurately determined using potentiometric titration.



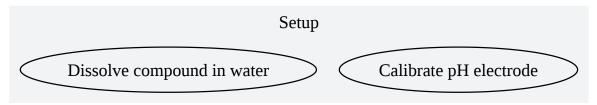


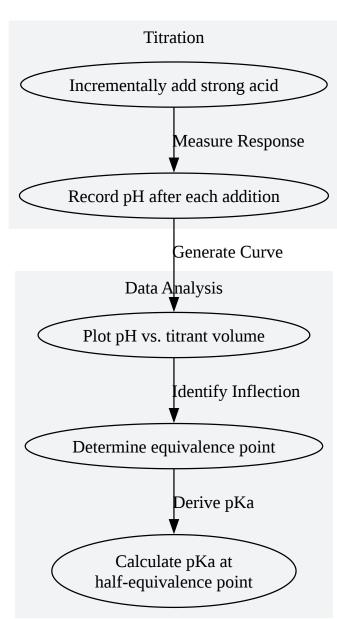


Protocol:

- Sample Preparation: A precise amount of 1-(2-hydroxyethyl)-1-methylguanidine is dissolved in deionized water or a suitable co-solvent system.
- Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the sample solution using a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the compound is protonated, which corresponds to the pH at the halfequivalence point. Computational methods can also be applied to refine the pKa value from the titration data.[8]







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